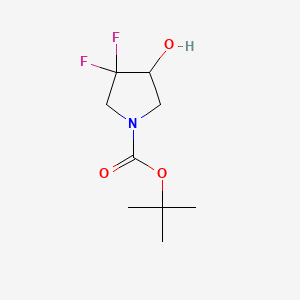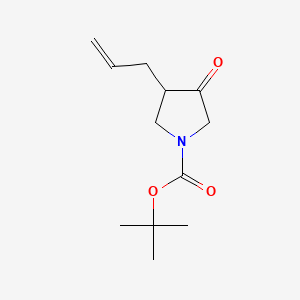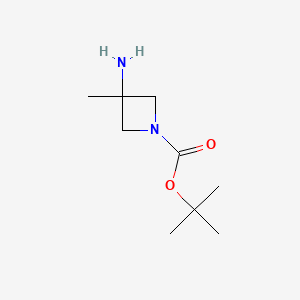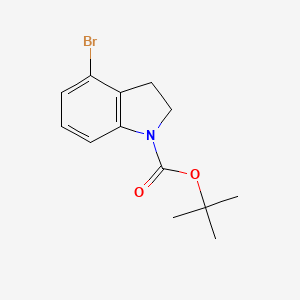
tert-Butyl 4-bromoindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-bromoindoline-1-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is used in research and has a CAS number of 885272-46-8 .
Synthesis Analysis
The synthesis of “tert-Butyl 4-bromoindoline-1-carboxylate” involves a mixture of 4-bromoindoline and (Boc)2O in MeCN. The mixture is stirred at room temperature overnight. After evaporation, the residue is dissolved in ethyl acetate, washed with water and brine. The organic layer is concentrated and purified by column chromatography on silica gel to give the product .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromoindoline-1-carboxylate” has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis
“tert-Butyl 4-bromoindoline-1-carboxylate” has a molecular weight of 298.18 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.29, indicating its lipophilicity . It is soluble, with a solubility of 0.0386 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules : It's used in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, which is an important step in the synthesis of complex molecules (Padwa, Brodney, & Lynch, 2003).
Drug Development : The compound plays a role in the synthesis of unnatural amino acid derivatives, specifically in the creation of Triazolylalanine analogues, indicating its potential in drug discovery and design (Patil & Luzzio, 2017).
Chemical Transformations : It's involved in anionic cascade recyclizations, like the transformation of pyrazolo[5,1-c][1,2,4]triazines to various triazine systems, showing its utility in chemical synthesis and transformations (Ivanov, 2020).
Tumor Treatment : A derivative, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, is used in the treatment of tumor viruses and the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its significance in oncology (Hu et al., 2019).
Marine Drug Synthesis : This compound is involved in the synthesis of marine drugs, such as the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Thymidylate Synthase Inhibition : It's used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which has implications in cancer therapy (Pawełczak et al., 1989).
Chemical Reactions and Synthesis : tert-Butyl 4-bromoindoline-1-carboxylate derivatives are used in various chemical reactions, like the synthesis of vinyl compounds and their further transformations (Moskalenko & Boev, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Indoline derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
N-Boc-4-bromoindoline is a chemically protected form of 4-bromoindoline. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amine functionality during reaction sequences until it is removed in the final steps. The exact mode of action of N-Boc-4-bromoindoline would depend on the specific biological target it interacts with .
Biochemical Pathways
Indoline derivatives are often involved in a wide range of biological processes, including signal transduction, enzymatic reactions, and cellular metabolism .
Pharmacokinetics
The boc group can generally enhance the lipophilicity of a compound, potentially influencing its absorption and distribution .
Result of Action
Indoline derivatives can have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific functional groups .
Action Environment
The action, efficacy, and stability of N-Boc-4-bromoindoline can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules. The Boc group is stable under a wide range of conditions but can be removed under acidic conditions .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIJTYKDFFQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680182 |
Source


|
| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-46-8 |
Source


|
| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

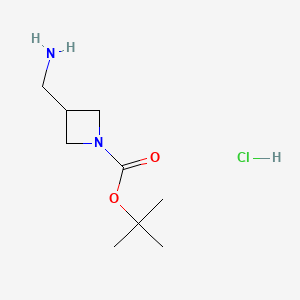



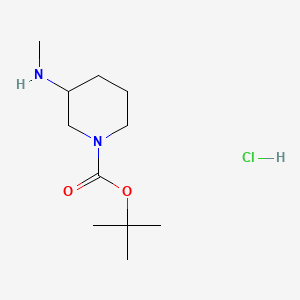

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

